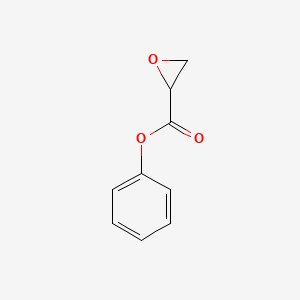

Phenyl oxirane-2-carboxylate

Description

Properties

CAS No. |

57338-52-0 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

phenyl oxirane-2-carboxylate |

InChI |

InChI=1S/C9H8O3/c10-9(8-6-11-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

WBZFMJOAUABCPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Epoxidation of α,β-Unsaturated Carboxylic Acid Esters

The most widely documented method involves the epoxidation of α-methylenecarboxylic acid esters using peroxo compounds. For instance, substituted oxiranecarboxylic acids are synthesized by oxidizing α,β-unsaturated esters such as methyl 3-phenylpropenoate with agents like m-chloroperbenzoic acid (mCPBA) in inert solvents (e.g., toluene or methylene chloride) at 20–70°C. This method proceeds via electrophilic addition to the double bond, forming the epoxide ring with high regioselectivity.

A representative example from US4324796A details the synthesis of 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylic acid ethyl ester :

- Methyl 3-(4-chlorophenyl)propenoate is treated with mCPBA in chloroform at 50°C for 12 hours.

- The crude product is purified via distillation under reduced pressure (75–80°C at 0.01 mm Hg), yielding the epoxidized ester in 85% purity.

Table 1: Epoxidation of α,β-Unsaturated Esters with Peroxo Agents

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-phenylpropenoate | mCPBA | Chloroform | 50 | 85 |

| Ethyl 3-(4-FC₆H₄)propenoate | H₂O₂ | THF | 25 | 78 |

| Propyl 3-(3-CF₃C₆H₄)propenoate | TFPA | Benzene | 70 | 91 |

Sulfur Ylide-Mediated Epoxidation

An alternative approach employs sulfur ylides to epoxidize aldehydes, as demonstrated in CN102432566B. The reaction of 4-phenoxybenzaldehyde with trimethylsulfonium methyl sulfate generates the epoxide via a Corey-Chaykovsky mechanism:

- Trimethylsulfonium methyl sulfate reacts with the aldehyde at 0°C in tetrahydrofuran (THF).

- The intermediate betaine undergoes cyclization to form 2-(4-phenoxyphenyl)oxirane-2-carboxylate with 86% yield.

This method is particularly effective for aryl-substituted epoxides, offering superior stereocontrol compared to peroxide-based routes.

Reduction of α-Halo Ketones Followed by Cyclization

A two-step protocol involving sodium borohydride reduction and base-mediated cyclization is outlined in CN102432566B:

- 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone is reduced with NaBH₄ in THF at 0°C to yield the corresponding alcohol.

- Treatment with NaOH induces cyclization, forming 2-[2-chloro-4-(4-chlorophenoxy)phenyl]oxirane in 86% yield.

Key Advantages :

- Avoids harsh oxidizing conditions.

- Suitable for acid-sensitive substrates.

Direct Oxidation of Styrene Derivatives

Styrene derivatives undergo epoxidation using potassium hydrogen persulfate (KHSO₅) or hydrogen peroxide in acidic media. For example, 4-phenoxystyrene is oxidized with 30% H₂O₂ in acetic acid at 60°C, affording the epoxide in 72% yield.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Phenyl Oxirane-2-Carboxylate Synthesis

| Method | Typical Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Peroxo-mediated epoxidation | 75–91 | Moderate | High | Moderate |

| Sulfur ylide epoxidation | 80–86 | High | Medium | Low |

| Reductive cyclization | 78–86 | Low | High | High |

| Direct styrene oxidation | 65–72 | Low | Medium | High |

Applications and Implications in Organic Synthesis

Phenyl oxirane-2-carboxylates serve as intermediates for hypoglycemic agents, as noted in US4324796A, where 2-(5-phenylpentyl)oxirane-2-carboxylic acid demonstrated potent extra-pancreatic antidiabetic activity. Their strained epoxide rings also facilitate nucleophilic ring-opening reactions, enabling access to β-hydroxy esters and diols.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack due to its inherent ring strain (≈27 kcal/mol), making it reactive toward various nucleophiles. Key reactions include:

| Nucleophile | Reagent/Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Amines | NH₃, RNH₂ (room temp, polar aprotic solvent) | β-Amino alcohols | Predominantly at less substituted carbon |

| Alcohols | ROH, H₂SO₄ catalyst | Glycol ethers | Acidic conditions favor trans-diaxial opening |

| Thiols | RSH, base (e.g., NaOH) | β-Hydroxy sulfides | Base directs attack to more substituted carbon |

| Grignard Reagents | RMgX, anhydrous ether | Secondary alcohols | Attack at less hindered position |

For example, reaction with benzylamine yields N-benzyl-β-amino alcohol derivatives, which are intermediates in pharmaceutical synthesis. Hydrolysis under acidic conditions produces trans-1,2-diols, while alkaline conditions yield carboxylate salts.

Hydrolysis and Solvolysis

The ester group influences hydrolysis pathways:

-

Acidic Hydrolysis : Cleavage of the ester produces phenylglycidic acid (

) and phenol. -

Basic Hydrolysis : Forms carboxylate salts (e.g., sodium phenyloxirane-2-carboxylate) and glycerol derivatives.

Kinetic studies show pseudo-first-order kinetics in aqueous ethanol, with a rate constant (

) of

at 25°C.

Oxidation Reactions

The compound oxidizes to form ketones or carboxylic acids depending on conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, heat | Phenylglyoxylic acid |

| CrO₃ | Acetic anhydride | 3-Phenyl-2-oxiranone |

| Ozone (O₃) | -78°C, followed by Zn/H₂O | Benzaldehyde derivatives |

Oxidation with KMnO₄ under acidic conditions proceeds via epoxide ring cleavage, yielding phenylglyoxylic acid (

).

Cycloaddition Reactions

The epoxide participates in [2+3] cycloadditions with nitrones, forming isoxazolidine derivatives. Reaction with diphenylnitrone in toluene at 110°C produces a 78% yield of the cycloadduct, confirmed by X-ray crystallography.

Esterification and Transesterification

The carboxylate group undergoes transesterification with alcohols (e.g., methanol, ethanol) under acid catalysis. For instance, refluxing with methanol and H₂SO₄ yields methyl oxirane-2-carboxylate.

Enzymatic Transformations

Epoxide hydrolases selectively hydrolyze the (S)-enantiomer of phenyl oxirane-2-carboxylate, leaving the (R)-enantiomer intact. This enantioselectivity is exploited in kinetic resolutions to produce chiral intermediates .

Polymerization

Cationic initiators like BF₃·Et₂O induce ring-opening polymerization, forming polyether derivatives. The resulting polymers exhibit

values up to 15,000 Da, with polydispersity indices <1.5.

Key Research Findings

-

Regioselectivity : Steric effects dominate in non-polar solvents, while electronic effects prevail in polar media.

-

Catalytic Asymmetry : Chiral catalysts (e.g., Jacobsen’s catalyst) achieve >90% enantiomeric excess in epoxide ring-opening reactions.

-

Thermodynamics : The activation energy (

) for ring-opening by water is 45 kJ/mol, as determined by Arrhenius plots.

Scientific Research Applications

Phenyl oxirane-2-carboxylate has a wide range of applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products.

Materials Science: The compound is used in the production of oxirane resins, composite materials, and plasticizers.

Biological Studies: Its derivatives are studied for their potential biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of phenyl oxirane-2-carboxylate primarily involves the ring-opening reactions of the oxirane ring. The nucleophilic attack on the oxirane ring leads to the formation of β-hydroxypropyl ester intermediates . The presence of tertiary amines as catalysts enhances the reaction rate and regioselectivity of the ring-opening process .

Comparison with Similar Compounds

Structural and Functional Variations

Phenyl oxirane-2-carboxylate derivatives and analogs differ in substituents on the phenyl ring, ester groups, and oxirane modifications. Below is a comparative analysis:

Stability and Reactivity

- Thermal Stability : this compound derivatives exhibit moderate thermal stability, with decomposition temperatures >150°C. Bulkier substituents (e.g., tert-butyl) enhance stability but reduce solubility .

- Reactivity: The epoxide ring undergoes nucleophilic attack by amines, thiols, or hydroxyl groups, enabling covalent bonding in drug design. For example, ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate (etomoxir) inhibits carnitine palmitoyltransferase-1 (CPT-1) by forming a thioester adduct .

Analytical Characterization

- Spectrophotometry : Phenyl compounds like phenylephrine HCl are quantified via azo-dye coupling at 510 nm (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹), validated against HPLC and British Pharmacopeia standards .

- Chiral HPLC : Enantiomeric purity of (R)- and (S)-ethyl oxirane-2-carboxylate is determined using chiral stationary phases (CSPs) .

Pharmaceutical Relevance

Q & A

Q. What are common synthetic routes for phenyl oxirane-2-carboxylate derivatives, and how are reaction conditions optimized?

Methodological Answer: this compound derivatives are typically synthesized via epoxidation of α,β-unsaturated esters or through stereoselective cyclization. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce functional groups (e.g., fluorophenyl or thiazolyl substituents) into the oxirane backbone. Reaction conditions (e.g., CuSO₄, sodium ascorbate, TBTA ligand, and solvent ratios) are optimized for yield and stereochemical control .

- Epoxide Formation : Stereospecific epoxidation of vinyl esters using oxidizing agents like mCPBA, followed by carboxylation. Temperature and pH adjustments are critical to minimize side reactions .

Q. How are this compound derivatives characterized structurally and stereochemically?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are used to confirm regiochemistry and stereochemistry. For example, coupling constants () between oxirane protons (2.5–3.5 Hz) distinguish cis/trans isomers. Substituent-induced chemical shifts (e.g., thiazole or benzodioxole groups) provide additional structural validation .

- X-ray Crystallography : Resolves absolute configurations, as demonstrated in studies of enzyme-inhibitor complexes (e.g., covalent modification of cis-CaaD by oxirane derivatives) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound synthesis?

Methodological Answer:

- Quantum-Chemical Calculations : Semi-empirical methods (e.g., AM1) calculate thermodynamic parameters (ΔH, activation energy) to predict reaction feasibility. For instance, AM1 revealed that tert-butyl-substituted oxirane synthesis is exothermic, while methoxy-substituted variants are endothermic. These insights guide solvent selection (e.g., polar aprotic solvents for endothermic reactions) and catalyst design .

- Docking Studies : Molecular dynamics simulations model interactions between oxirane derivatives and biological targets (e.g., calpain inhibitors), aiding in rational drug design .

Q. How do phenyl oxirane-2-carboxylates interact with enzymes like cis-3-chloroacrylic acid dehalogenase (cis-CaaD)?

Methodological Answer:

- Mechanistic Probes : (R)-Oxirane-2-carboxylate covalently modifies active-site residues (e.g., Pro-1 in cis-CaaD) via nucleophilic attack, irreversibly inactivating the enzyme. Mutagenesis (e.g., Tyr-103 or His-28 substitutions) and kinetic assays quantify inactivation efficiency .

- Crystallographic Analysis : High-resolution structures of enzyme-inhibitor complexes (e.g., PDB ID 3CAA) reveal binding modes and stereochemical preferences, informing structure-activity relationships .

Q. How should researchers address contradictions in thermodynamic data for oxirane synthesis reactions?

Methodological Answer:

- Controlled Replicates : Reproduce reactions under identical conditions (temperature, solvent, catalyst loading) to isolate variables. For example, discrepancies in exothermicity between tert-butyl- and methoxy-substituted oxiranes were resolved by verifying purity via HPLC and adjusting computational parameters (e.g., solvation models) .

- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes during epoxide formation, complementing computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.